molecular formula C7H4ClNO3 B1357114 3-Chloro-5-nitrobenzaldehyde CAS No. 22233-54-1

3-Chloro-5-nitrobenzaldehyde

Cat. No. B1357114
CAS RN: 22233-54-1
M. Wt: 185.56 g/mol
InChI Key: KXGORBDLPVCCOJ-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzaldehyde (CAS Number: 22233-54-1) is a research chemical . It has a molecular weight of 185.57 and is used in the facile synthesis of fluorescent thiazole coumarinyl compounds and their electrochemical, time-resolve fluorescence, and solvatochromic properties .


Synthesis Analysis

The synthesis of 3-Chloro-5-nitrobenzaldehyde involves a multi-step reaction with three steps . The details of the synthesis process are not fully available from the search results.


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-nitrobenzaldehyde is C7H4ClNO3 . The InChI code is 1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H .


Chemical Reactions Analysis

3-Chloro-5-nitrobenzaldehyde is used in the facile synthesis of fluorescent thiazole coumarinyl compounds . The exact chemical reactions involving 3-Chloro-5-nitrobenzaldehyde are not fully detailed in the search results.


Physical And Chemical Properties Analysis

3-Chloro-5-nitrobenzaldehyde has a boiling point of 281.4°C and a density of 1.5±0.1 g/cm3 . It appears as a yellow powder .

Scientific Research Applications

Spectroscopy and Molecular Analysis

  • Vibrational Spectroscopy : The Fourier-transform infrared (FT-IR) and Raman spectroscopic techniques have been used to study the molecular structure and vibrational characteristics of chloro-nitrobenzaldehyde derivatives. These studies provide insights into the molecule's stability, energy distribution, and chemical activity, as seen in the research on 4-chloro-3-nitrobenzaldehyde (Karunakaran & Balachandran, 2012).

Organic Synthesis

  • Synthesis of Heterocyclic Compounds : Chloro-nitrobenzaldehyde derivatives play a role in the synthesis of various heterocyclic compounds. For instance, 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole, a complex organic compound, was synthesized using a condensation reaction involving o-nitrobenzaldehyde, a close relative of 3-Chloro-5-nitrobenzaldehyde (Klemm, Klopfenstein, & Nelson, 1982).

  • Synthesis of Antibacterial Agents : Some derivatives of chloro-nitrobenzaldehyde have been explored for their potential in synthesizing antibacterial agents. For example, a study on the synthesis of 10-methoxy-4.8-dinitro-6H-benzo [2,3-c]chromen-6-one involved the use of methoxy-5-nitrobenzaldehyde, showing the compound's utility in creating antibacterials (Havaldar, Bhise, & Burudkar, 2004).

Chemical Intermediates

  • Intermediate in Chemical Synthesis : Chloro-nitrobenzaldehydes are key intermediates in the synthesis of various chemicals. For instance, 3-Nitrobenzaldehyde, prepared from 3-nitrotoluene, is a crucial intermediate in several chemical processes (Lu Chun-xu, 2007).

  • Nitration Studies : These compounds are also used in studying nitration processes, as seen in research involving the nitration of benzaldehyde to produce 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, both important in the chemical industry (Russo et al., 2017).

Safety And Hazards

3-Chloro-5-nitrobenzaldehyde is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-chloro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGORBDLPVCCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482321
Record name 3-Chloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitrobenzaldehyde

CAS RN

22233-54-1
Record name 3-Chloro-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22233-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Butler, M Carter - Journal of the American Chemical Society, 1950 - ACS Publications
a-Diethylamino-4-sulfanilamido-o-cresol Hydrochloride Because of the promising activity of both the sulfon-amides1 and the Mannich phenols2 in malaria, a substance (I) which could …
Number of citations: 5 pubs.acs.org
C Miller - Journal of the American Chemical Society, 1950 - ACS Publications
a-Diethylamino-4-sulfanilamido-o-cresol Hydrochloride Because of the promising activity of both the sulfon-amides1 and the Mannich phenols2 in malaria, a substance (I) which could …
Number of citations: 1 pubs.acs.org
J Burckhalter - Journal of the American Chemical Society, 1950 - ACS Publications
a-Diethylamino-4-sulfanilamido-o-cresol Hydrochloride Because of the promising activity of both the sulfon-amides1 and the Mannich phenols2 in malaria, a substance (I) which could …
Number of citations: 0 pubs.acs.org
JP Liou, JY Chang, CW Chang, CY Chang… - Journal of medicinal …, 2004 - ACS Publications
… Most of the methoxy- or chloro-substituted 3-nitrobenzaldehydes were commercially available except for the 3-chloro-5-nitrobenzaldehyde 18 and 3-methoxy-5-nitrobenzaldehyde 22, …
Number of citations: 124 pubs.acs.org
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
The synthesis of benzylamines with various IV-alkyl chains and substituents in the aromatic system as well as their evaluation on Mycobacterium tuberculosis H 37 Ra are described. …
Number of citations: 72 pubs.acs.org
D Pearson, W Holland, H Midgett - Journal of the American …, 1950 - ACS Publications
a-Diethylamino-4-sulfanilamido-o-cresol Hydrochloride Because of the promising activity of both the sulfon-amides1 and the Mannich phenols2 in malaria, a substance (I) which could …
Number of citations: 2 pubs.acs.org
SA El-Metwally, MM Abou-El-Regal, IH Eissa… - Bioorganic …, 2021 - Elsevier
Vascular endothelial growth factor-2 (VEGFR-2) is considered one of the most important factors in tumor angiogenesis, and consequently a number of anticancer therapeutics have …
Number of citations: 68 www.sciencedirect.com
G Bartoli, R Dalpozzo, M Nardi - Chemical Society Reviews, 2014 - pubs.rsc.org
… The general synthesis of this indole starts from 3-chloro-5-nitrobenzaldehyde, followed by acetal formation with n-butanol and BIS with 1-methyl-1-propenylmagnesium bromide (…
Number of citations: 190 pubs.rsc.org
R Jamatia, A Gupta, AK Pal - ACS Sustainable Chemistry & …, 2017 - ACS Publications
… Further, disubstituted aromatic aldehydes such as 2-chloro-5-nitrobenzaldehyde and 3-chloro-5-nitrobenzaldehyde were scanned. The reactions furnished the respective products 2q …
Number of citations: 21 pubs.acs.org
HY Lo, PA Nemoto, JM Kim, MH Hao, KC Qian… - Bioorganic & medicinal …, 2011 - Elsevier
… Starting from 3-chloro-5-nitrobenzaldehyde, acetal formation with n-butanol under acidic condition gave 33. The indole system in 34 was formed using the Bartoli’s protocol 15 with 1-…
Number of citations: 17 www.sciencedirect.com

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